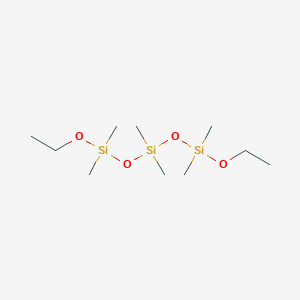

1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane

描述

属性

IUPAC Name |

bis[[ethoxy(dimethyl)silyl]oxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H28O4Si3/c1-9-11-15(3,4)13-17(7,8)14-16(5,6)12-10-2/h9-10H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOARHIIWXZMCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C)O[Si](C)(C)O[Si](C)(C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H28O4Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557981 | |

| Record name | 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17928-13-1 | |

| Record name | 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane, a valuable organosilicon compound. This document details a robust synthetic methodology, rooted in the principles of organosilicon chemistry, and outlines a suite of analytical techniques for the thorough characterization of the target molecule. The information presented herein is intended to equip researchers and professionals in drug development and materials science with the necessary knowledge to produce and validate this compound for a variety of applications, including as a building block for more complex silicone-based materials.

Introduction: The Significance of Ethoxy-Functionalized Siloxanes

Siloxanes, characterized by a backbone of alternating silicon and oxygen atoms, are a cornerstone of modern materials science, finding applications in everything from advanced lubricants to biomedical devices. The functionalization of these siloxane backbones opens up a vast chemical space for the creation of materials with tailored properties. Ethoxy-functionalized siloxanes, such as 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane, are particularly noteworthy. The ethoxy groups provide reactive sites for further chemical modification, such as hydrolysis and condensation reactions, enabling the formation of larger polymeric structures or the grafting of the siloxane onto other molecules. This reactivity, combined with the inherent properties of the hexamethyltrisiloxane backbone—such as thermal stability and low surface tension—makes this compound a versatile precursor in synthetic chemistry.

Synthetic Strategy: Alcoholysis of a Dichlorotrisiloxane Precursor

The most direct and scientifically sound approach to the synthesis of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is the alcoholysis of its chlorinated precursor, 1,5-dichloro-1,1,3,3,5,5-hexamethyltrisiloxane. This reaction is a classic example of nucleophilic substitution at a silicon center, where the chlorine atoms, being good leaving groups, are displaced by the ethoxy groups from ethanol.

The reaction proceeds via the nucleophilic attack of the oxygen atom of ethanol on the silicon atom of the chlorosilane. The presence of a base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Causality Behind Experimental Choices

-

Choice of Precursor: 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane is the logical starting material as it already possesses the desired trisiloxane backbone. The terminal chloro groups are highly reactive towards nucleophiles like alcohols, making the subsequent ethoxylation efficient.

-

Choice of Reagent: Anhydrous ethanol is used as the source of the ethoxy groups. The absence of water is critical to prevent the unwanted hydrolysis of the chlorosilane, which would lead to the formation of silanols and subsequent condensation into longer, undesired siloxane chains.

-

Role of the Base: A non-nucleophilic organic base like pyridine or triethylamine is employed to scavenge the HCl generated during the reaction. This prevents the protonation of ethanol, which would deactivate it as a nucleophile, and also avoids acid-catalyzed side reactions.

-

Solvent Selection: An inert, anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) is used to dissolve the reactants and facilitate the reaction while remaining unreactive under the reaction conditions.

Detailed Experimental Protocol

Materials:

-

1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane (min. 98% purity)

-

Anhydrous Ethanol (ACS grade, <0.005% water)

-

Anhydrous Pyridine (or Triethylamine)

-

Anhydrous Diethyl Ether (or THF)

-

Sodium Sulfate (anhydrous)

-

Argon or Nitrogen gas supply

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Inert gas manifold

-

Distillation apparatus

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an argon or nitrogen inlet, is dried in an oven and allowed to cool under an inert atmosphere.

-

Reactant Charging: The flask is charged with 1,5-dichloro-1,1,3,3,5,5-hexamethyltrisiloxane (e.g., 27.7 g, 0.1 mol) and 100 mL of anhydrous diethyl ether. The solution is cooled to 0 °C in an ice bath.

-

Addition of Ethanol and Base: A solution of anhydrous ethanol (e.g., 11.5 g, 0.25 mol, a slight excess) and anhydrous pyridine (e.g., 19.8 g, 0.25 mol) in 50 mL of anhydrous diethyl ether is prepared and added dropwise to the stirred solution of the chlorosiloxane over a period of 1 hour.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure the reaction goes to completion.

-

Work-up: The reaction mixture is cooled to room temperature. The precipitated pyridinium hydrochloride is removed by filtration. The filtrate is then washed sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane as a colorless liquid.

Synthesis Workflow Diagram

Caption: Workflow for the characterization of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane.

Conclusion

This technical guide has detailed a robust and reliable method for the synthesis of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane via the alcoholysis of its dichloro-precursor. The provided step-by-step protocol, along with the rationale behind the experimental choices, offers a clear path for the successful production of this valuable compound. Furthermore, the comprehensive characterization workflow, employing a suite of modern analytical techniques, ensures the validation of the final product's identity and purity. This guide serves as a foundational resource for researchers and professionals, enabling the confident synthesis and application of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane in their respective fields.

References

"physical and chemical properties of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane"

An In-depth Technical Guide to 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane

Introduction

In the landscape of materials science and specialty chemicals, organosilicon compounds stand out for their remarkable versatility and unique combination of organic and inorganic characteristics. Among these, 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane occupies a significant role as a functionalized linear siloxane. Its distinct molecular architecture, characterized by a flexible siloxane backbone and reactive terminal ethoxy groups, makes it a valuable precursor and additive in a multitude of applications, from advanced polymer synthesis to high-performance coatings and personal care formulations.

This guide provides a comprehensive technical overview of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane, designed for researchers, chemists, and drug development professionals. We will delve into its fundamental physical and chemical properties, explore its reactivity and spectral characteristics, and detail its current and potential applications. The causality behind its behavior and the standardized protocols for its characterization are explained to provide a field-proven perspective on this versatile compound.

Molecular Structure and Identification

The foundational properties of any chemical compound are dictated by its structure. 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is a linear trisiloxane, meaning it has a backbone of three silicon atoms linked by oxygen atoms. The silicon atoms are further substituted with methyl groups, and the chain is terminated at both ends by ethoxy groups (-OCH₂CH₃).

This structure imparts a unique combination of properties: the inorganic Si-O-Si backbone provides thermal stability and flexibility, while the methyl groups create a nonpolar, low-surface-energy character.[1] The terminal ethoxy groups are the primary sites of chemical reactivity.

-

IUPAC Name: bis[[ethoxy(dimethyl)silyl]oxy]-dimethylsilane[2]

-

CAS Number: 17928-13-1[2]

-

Molecular Formula: C₁₀H₂₈O₄Si₃[2]

-

Canonical SMILES: CCO(C)O(C)O(C)OCC

Caption: 2D Molecular Structure of the Topic Compound.

Physicochemical Properties

The utility of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane in various applications is a direct consequence of its physical properties. It is a clear, low-viscosity liquid with a remarkably low melting point, ensuring it remains fluid even in cold environments. Its low surface tension is a hallmark of siloxane-based materials.[3]

Table 1: Key Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 296.58 g/mol | [2] |

| Appearance | Clear, odorless liquid | |

| Melting Point | -126°C | |

| Boiling Point | 56°C | |

| Density | 0.912 g/mL | |

| Refractive Index (n20/D) | 1.3889 | |

| Vapor Pressure | 0.0969 mmHg at 25°C |

| Flash Point | 83.5°C | |

The combination of a relatively low boiling point and a high flash point is noteworthy. It indicates that while the compound is somewhat volatile, it has a lower fire hazard compared to many common organic solvents with similar boiling points, which is a significant advantage in formulation and handling.

Chemical Profile and Reactivity

The chemistry of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is dominated by the reactivity of its terminal ethoxy groups. These groups are susceptible to hydrolysis, particularly in the presence of acid or base catalysts, to form silanol (Si-OH) groups and release ethanol.

This hydrolysis reaction is a critical first step in many of its applications. The resulting silanol-terminated trisiloxane is a highly reactive intermediate that can undergo self-condensation or react with other silanols or compatible functional groups to build larger polysiloxane chains. This process is fundamental to sol-gel chemistry and the curing of silicone resins and elastomers.

Compared to their methoxy-terminated counterparts, ethoxy-functional silanes exhibit a slower, more controlled rate of hydrolysis.[4] This provides a wider processing window and enhanced shelf stability in formulations.[4] A significant advantage from a safety and regulatory perspective is that the hydrolysis byproduct is ethanol, which is considerably less toxic than the methanol released from methoxy silanes.[4]

Caption: Hydrolysis and Condensation Pathway.

The Si-O-Si backbone itself is characterized by high bond energy and flexibility, lending excellent thermal stability to the molecule.[1] This allows the compound and its derivatives to be used in applications requiring performance over a wide temperature range.

Predicted Spectral Signature Analysis

While a publicly available, verified full spectrum for this specific compound is elusive, its spectral characteristics can be reliably predicted based on its functional groups. This predictive analysis is a crucial tool for quality control and structural verification in a research setting.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals would include:

-

A triplet at approximately 1.2 ppm for the methyl protons (-CH₃) of the ethoxy groups.

-

A quartet at approximately 3.8 ppm for the methylene protons (-CH₂-) of the ethoxy groups.

-

One or more singlets in the 0.1-0.2 ppm region corresponding to the protons of the six silicon-bound methyl groups (Si-CH₃). The slight differences in the chemical environment of the terminal versus central silicon atoms may result in distinct, closely spaced singlets.

-

-

¹³C NMR: The carbon spectrum would confirm the structure with signals for:

-

The methyl carbons of the ethoxy groups around 18 ppm.

-

The methylene carbons of the ethoxy groups around 58 ppm.

-

The silicon-bound methyl carbons in the 0-2 ppm range.

-

-

FT-IR (Infrared Spectroscopy): The IR spectrum would be dominated by characteristic vibrations of the siloxane backbone and its substituents:

-

A strong, broad absorption band between 1000 and 1100 cm⁻¹, characteristic of the asymmetric Si-O-Si stretching vibration.

-

Sharp peaks around 2960-2850 cm⁻¹ corresponding to C-H stretching of the methyl and ethyl groups.

-

A peak near 1260 cm⁻¹ due to the Si-CH₃ symmetric bending vibration.

-

C-O stretching vibrations from the ethoxy groups would also be present in the 1100-1000 cm⁻¹ region, often overlapping with the strong Si-O-Si band.

-

Applications in Research and Industry

The unique combination of a stable, flexible backbone and reactive termini makes this compound a versatile building block.

-

Polymer and Resin Synthesis: As a difunctional molecule, it is an ideal chain extender or cross-linker in the synthesis of silicone polymers. Its reaction via hydrolysis and condensation allows for the creation of custom polysiloxanes with controlled molecular weight and properties.

-

Surface Modification and Coatings: Its ability to hydrolyze and form silanol groups allows it to bond to hydroxyl-rich inorganic surfaces like glass, minerals, and metal oxides. This makes it an effective coupling agent or adhesion promoter in coatings, adhesives, and sealants, enhancing durability and environmental resistance.[4] Its inherent hydrophobicity is leveraged to create water-repellent surfaces on textiles and leather.

-

Personal Care Formulations: In cosmetics and skin care, low-molecular-weight siloxanes like this are valued for their emollient properties. They provide a smooth, non-greasy feel and improve the spreadability of creams and lotions. The release of non-toxic ethanol upon potential hydrolysis is a significant advantage in these applications.

-

Pharmaceutical and Drug Development: The biocompatibility of silicones and their ability to form stable emulsions suggest potential uses in advanced drug delivery systems. This compound could serve as a precursor for creating hydrophobic matrices for the controlled release of therapeutic agents.

Standardized Methodologies for Characterization

Ensuring the purity and confirming the identity of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane requires standardized analytical protocols. The following outlines the fundamental experimental procedures for verifying its key physical properties.

Caption: A typical workflow for quality control and characterization.

Protocol 1: Determination of Boiling Point (Micro-capillary Method)

-

Rationale: This method is ideal for small sample volumes and provides an accurate boiling point at atmospheric pressure.

-

Procedure:

-

A small amount of the liquid sample (a few microliters) is introduced into a capillary tube, which is then attached to a thermometer.

-

The assembly is placed in a heated oil bath.

-

The temperature is slowly increased until a rapid and continuous stream of bubbles emerges from the capillary.

-

The heat is removed, and the temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.

-

Protocol 2: Determination of Density (Pycnometer Method)

-

Rationale: A pycnometer (specific gravity bottle) allows for a very precise measurement of the volume of a liquid, enabling accurate density calculation.

-

Procedure:

-

The mass of a clean, dry pycnometer is accurately measured (m₁).

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are present, and its mass is measured (m₂). The temperature is recorded.

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water), and its mass is measured (m₃).

-

The density (ρ) is calculated using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water.

-

Protocol 3: Determination of Refractive Index (Abbe Refractometer)

-

Rationale: The refractive index is a fundamental physical constant that is highly sensitive to purity. The Abbe refractometer is a standard instrument for this measurement.

-

Procedure:

-

A few drops of the sample are placed on the prism of the calibrated refractometer.

-

The prisms are closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature is controlled and recorded, as refractive index is temperature-dependent.

-

Safety and Handling

-

General Hazards: Based on related compounds, it should be treated as a flammable liquid.[5] Vapors may form flammable mixtures with air.

-

Handling:

-

Work in a well-ventilated area or a chemical fume hood.

-

Keep away from heat, sparks, and open flames.[5]

-

Use non-sparking tools and ground all equipment to prevent static discharge.[5]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[5]

-

Keep away from strong oxidizing agents and strong acids.

-

Conclusion

1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is a highly functional and versatile organosilicon compound. Its well-defined structure gives rise to a desirable set of physicochemical properties, including excellent thermal stability, fluidity over a wide temperature range, and the capacity for controlled chemical reactivity through its terminal ethoxy groups. The slower hydrolysis rate and the generation of non-toxic ethanol as a byproduct make it a superior choice over methoxy-functionalized siloxanes in many applications. For researchers and developers, this compound represents a key building block for creating advanced materials with tailored properties, from novel drug delivery systems to high-performance industrial polymers and coatings. A thorough understanding of its properties and handling requirements is essential to unlocking its full potential.

References

-

BRB International. (2025). BRB Ethoxylated Organo-Functional Silanes (OFS): A Comparison Between Ethoxy and Methoxy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14250037, 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. Retrieved from [Link]

-

LookChem. (n.d.). Cas 17928-13-1, 1,1,3,3,5,5-HEXAMETHYLDIETHOXYTRISILOXANE. Retrieved from [Link]

-

National Institute of Standards and Technology. (2012). 1,5-diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. In NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]

-

Gelest. (n.d.). REACTIVE SILICONES: Forging New Polymer Links. Retrieved from [Link]

-

Silicones Europe. (n.d.). THE UNIQUE PHYSICO-CHEMICAL PROPERTIES OF SILOXANES. Retrieved from [Link]

-

Mojsiewicz-Pieńkowska, K., et al. (2016). Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). Frontiers in Pharmacology. Retrieved from [Link]

Sources

- 1. Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane | C10H28O4Si3 | CID 14250037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. silicones.eu [silicones.eu]

- 4. BRB Ethoxylated Organo-Functional Silanes (OFS): A Comparison Between Ethoxy and Methoxy - News | BRB [brb-international.com]

- 5. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane

CAS Number: 17928-13-1

This guide provides a comprehensive technical overview of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane, a versatile organosilicon compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its synthesis, physicochemical properties, and diverse applications, with a focus on the scientific principles underpinning its utility.

Introduction: Understanding the Multifaceted Nature of a Workhorse Siloxane

1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is a linear siloxane characterized by a backbone of three silicon atoms alternating with two oxygen atoms. The terminal silicon atoms are each bonded to an ethoxy group and two methyl groups, while the central silicon atom is bonded to two methyl groups. This structure imparts a unique combination of properties, including low volatility, excellent thermal stability, and hydrophobicity.[1] Its ability to act as a versatile building block for polymers and as a surface modifying agent makes it a valuable compound in a multitude of industrial and research applications.[1][2]

Physicochemical Properties: A Foundation for Application

The performance of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane in various applications is a direct consequence of its distinct physical and chemical properties. A summary of these key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 17928-13-1 | [3] |

| Molecular Formula | C₁₀H₂₈O₄Si₃ | [3] |

| Molecular Weight | 296.58 g/mol | [3] |

| Appearance | Clear, odorless liquid | [2] |

| Density | 0.912 g/mL | [2] |

| Boiling Point | 56 °C | [2] |

| Melting Point | -126 °C | [2] |

| Flash Point | 83.5 °C | [2] |

| Refractive Index | 1.3889 | [2] |

| Vapor Pressure | 0.0969 mmHg at 25°C | [2] |

Synthesis and Mechanism: From Chlorosilanes to Ethoxy-Terminated Trisiloxane

While specific, detailed industrial synthesis protocols are often proprietary, the synthesis of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane can be logically deduced from the fundamental principles of silicone chemistry, primarily the hydrolysis and condensation of chlorosilanes.[4][5] The likely precursors for this synthesis are dichlorodimethylsilane ((CH₃)₂SiCl₂) and ethanol (CH₃CH₂OH).

The synthesis proceeds in a two-step mechanism:

-

Hydrolysis and Ethoxylation: Dichlorodimethylsilane reacts with a mixture of water and ethanol. The chlorine atoms on the silicon are substituted by hydroxyl (-OH) groups from water and ethoxy (-OCH₂CH₃) groups from ethanol. This is a nucleophilic substitution reaction where the oxygen atoms of water and ethanol attack the electrophilic silicon atom, leading to the displacement of chloride ions.[5]

-

Condensation: The resulting silanol and ethoxy-silane intermediates undergo condensation reactions. A silanol group can react with another silanol group to form a siloxane bond (Si-O-Si) and eliminate a molecule of water. Alternatively, a silanol group can react with an ethoxy-silane to form a siloxane bond and eliminate a molecule of ethanol. The controlled reaction of these intermediates leads to the formation of the desired linear trisiloxane structure.

Caption: Workflow for hydrophobic surface modification of glass.

Safety and Handling: A Prudent Approach

As with any chemical compound, proper safety precautions must be observed when handling 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (such as nitrile rubber), and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases. Keep the container tightly closed.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Siloxanes are persistent in the environment, and their disposal should be handled responsibly. [6]

Conclusion: A Versatile Tool for Scientific Advancement

1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane stands out as a highly versatile and valuable compound in the field of materials science and beyond. Its unique combination of properties, stemming from its well-defined chemical structure, enables a wide range of applications, from enhancing the performance of everyday products to enabling advanced technologies in the medical field. A thorough understanding of its synthesis, properties, and reaction mechanisms, as outlined in this guide, is crucial for harnessing its full potential in research and development.

References

-

LookChem. Cas 17928-13-1, 1,1,3,3,5,5-HEXAMETHYLDIETHOXYTRISILOXANE. [Link]

-

Chemiedidaktik Uni Wuppertal. Experiments - Hydrolysis of chloromethylsilanes. [Link]

-

Allen. Hydrolysis of dimethyldichloro silane , (CH_(3))(2) SiCl(2) followed by condensation polymerisation yields straight chain polymer of. [Link]

-

MDPI. Thioether-Containing Zirconium(Alkoxy)Siloxanes: Synthesis and Study of Dielectric and Mechanical Properties of Silica-Filled Polydimethylsiloxane Compositions Cured by Them. [Link]

-

LookChem. Cas 17928-13-1, 1,1,3,3,5,5-HEXAMETHYLDIETHOXYTRISILOXANE. [Link]

-

Chemiedidaktik Uni Wuppertal. Hydrolysis and polycondensation. [Link]

-

NIST/TRC Web Thermo Tables (WTT). 1,5-diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. [Link]

-

ResearchGate. Thioether-Containing Zirconium(Alkoxy)Siloxanes: Synthesis and Study of Dielectric and Mechanical Properties of Silica-Filled Polydimethylsiloxane Compositions Cured by Them. [Link]

-

ResearchGate. Contact angle measurements of the untreated and treated surfaces. [Link]

-

Doubtnut. Statement-1: Dimethyl dichloro silane on hydrolysis followed by condensation gives cross-linked.... [Link]

-

YouTube. Hydrolysis of dichlorodimethylsilane (Expt 3 Part 1). [Link]

-

PubChem. 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. [Link]

- Google Patents.

-

Miljøstyrelsen. Siloxanes - Consumption, Toxicity and Alternatives. [Link]

-

AIP Publishing. A strategy for synthesis of silane terminated polyether triggered by click reaction and its application in preparation of modified silane sealants. [Link]

-

MySkinRecipes. 1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

PubChem. 1,1,3,3,5,5-Hexamethyltrisiloxane. [Link]

-

Gelest, Inc. 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE. [Link]

-

Nature Protocols. Surface-wetting characterization using contact-angle measurements. [Link]

-

DTIC. Determination of Contact Angle and Surface Tension of Nanomaterial Solutions by Optical Contact Angle System. [Link]

-

NIST Chemistry WebBook. 1,1,1,3,5,5,5-Heptamethyltrisiloxane. [Link]

-

ES France. Applications of Contact Angle Measurements. [Link]

-

NIST Chemistry WebBook. 1,3,5-Trisilacyclohexane, 1,1,3,3,5,5-hexamethyl-. [Link]

-

NIST Chemistry WebBook. Trisiloxane, 1,1,3,3,5,5-hexamethyl-. [Link]

-

NIST Chemistry WebBook. 1,13-diethoxy-1,1,3,3,5,5,7,7,9,9,11,11,13,13-tetradecamethyl-heptasiloxane. [Link]

-

SpectraBase. 1,1,3,3,5,5-Hexamethyltrisiloxane - Optional[1H NMR] - Spectrum. [Link]

-

MDPI. Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane | C10H28O4Si3 | CID 14250037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 5. Hydrolysis of dimethyldichloro silane , `(CH_(3))_(2) SiCl_(2)` followed by condensation polymerisation yields straight chain polymer of [allen.in]

- 6. Alkoxy-terminated polysiloxane and synthesis method thereof (2020) | Feng Lunwu [scispace.com]

Spectroscopic Characterization of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane: A Technical Guide

Introduction

1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is a linear siloxane oligomer with the chemical formula C10H28O4Si3 and a molecular weight of 296.58 g/mol .[1] Its structure, characterized by a central dimethylsiloxane unit flanked by two ethoxy-terminated dimethylsilyl groups, imparts a unique combination of properties, making it a valuable intermediate in the synthesis of advanced silicone polymers and materials. The precise control over the structure and purity of this compound is paramount for its application in areas such as specialty coatings, sealants, and as a precursor for hybrid organic-inorganic materials.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic signatures.

Diagram 1: Molecular Structure of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is predicted to be relatively simple, exhibiting four distinct signals corresponding to the chemically non-equivalent protons in the molecule. The interpretation relies on the characteristic chemical shifts and coupling patterns of protons in ethoxy groups and methyl groups attached to silicon.

Predicted ¹H NMR Data

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~ 0.1 | Singlet | 12H | Si-CH ₃ (terminal) |

| b | ~ 0.15 | Singlet | 6H | Si-CH ₃ (central) |

| c | ~ 1.2 | Triplet | 6H | O-CH₂-CH ₃ |

| d | ~ 3.7 | Quartet | 4H | O-CH ₂-CH₃ |

Analysis and Rationale

-

Si-CH₃ Protons (Signals a and b): Protons of methyl groups directly bonded to silicon atoms are highly shielded and thus appear at a very high field (low ppm values). A slight difference in the chemical environment between the four methyl groups on the two terminal silicon atoms (a) and the two methyl groups on the central silicon atom (b) is expected, which may result in two closely spaced singlets or a single slightly broadened singlet. For dimethyldimethoxysilane, a simpler analog, the Si-CH₃ protons appear at approximately 0.13 ppm.[2]

-

Ethoxy Group Protons (Signals c and d): The ethoxy groups will exhibit a characteristic ethyl group splitting pattern.

-

The methyl protons (c) are coupled to the two methylene protons, resulting in a triplet. Their chemical shift is predicted to be around 1.2 ppm.

-

The methylene protons (d) are deshielded by the adjacent oxygen atom and are coupled to the three methyl protons, leading to a quartet. Their chemical shift is anticipated to be around 3.7 ppm. In diethoxydimethylsilane, these signals are observed at similar positions.[3]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show four signals, corresponding to the four unique carbon environments in the molecule.

Predicted ¹³C NMR Data

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~ 0 | C H₃-Si (terminal) |

| 2 | ~ 1 | C H₃-Si (central) |

| 3 | ~ 18 | O-CH₂-C H₃ |

| 4 | ~ 58 | O-C H₂-CH₃ |

Analysis and Rationale

-

Si-CH₃ Carbons (Signals 1 and 2): Similar to their protons, the carbons of the methyl groups attached to silicon are shielded and appear at very low chemical shifts. A small difference between the terminal (1) and central (2) Si-CH₃ carbons is expected. In dimethyldimethoxysilane, the Si-CH₃ carbon resonates at approximately -4.3 ppm.

-

Ethoxy Group Carbons (Signals 3 and 4):

-

The terminal methyl carbon of the ethoxy group (3) is predicted to appear around 18 ppm.

-

The methylene carbon (4), being directly attached to the electronegative oxygen, is deshielded and will resonate at a lower field, around 58 ppm. For comparison, in diethoxymethylsilane, the ethoxy group carbons appear at approximately 18.5 ppm and 58.4 ppm.[4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane will be dominated by strong absorptions characteristic of the Si-O-Si backbone and the various C-H and Si-C bonds.

Predicted FTIR Data

| Wavenumber (cm⁻¹) | Vibration Type |

| 2975 - 2850 | C-H stretching (in CH₃ and CH₂) |

| ~ 1260 | Si-CH₃ symmetric deformation |

| 1100 - 1000 | Si-O-Si asymmetric stretching |

| ~ 960 | Si-O-C stretching |

| ~ 800 | Si-C stretching / CH₃ rocking |

Analysis and Rationale

-

C-H Stretching (2975 - 2850 cm⁻¹): This region will show characteristic sharp peaks corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

-

Si-CH₃ Symmetric Deformation (~1260 cm⁻¹): A strong and sharp absorption band around 1260 cm⁻¹ is a hallmark of the Si-CH₃ group and is used for its identification.[4]

-

Si-O-Si Asymmetric Stretching (1100 - 1000 cm⁻¹): This will be one of the most intense and broad bands in the spectrum, characteristic of the siloxane backbone.[5] The broadness is due to the various vibrational modes of the Si-O-Si linkages.

-

Si-O-C Stretching (~960 cm⁻¹): The stretching vibration of the Si-O-C bond in the ethoxy groups is expected to appear in this region.

-

Si-C Stretching / CH₃ Rocking (~800 cm⁻¹): This region of the spectrum will contain absorptions due to the stretching of the Si-C bonds and the rocking vibrations of the methyl groups attached to silicon.[6]

The gas-phase FTIR spectrum of diethoxydimethylsilane, available in the NIST Chemistry WebBook, shows strong absorptions in these key regions, supporting the predicted spectral features.[7]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is not expected to show a prominent molecular ion peak due to the lability of the Si-O bonds. The fragmentation pattern will be dominated by cleavage of the siloxane backbone and rearrangements involving the ethoxy and methyl groups.

Predicted Fragmentation Pathways

The fragmentation of linear polysiloxanes is a complex process involving multiple pathways.[8] For 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane, some of the expected key fragmentation steps include:

-

Loss of an Ethyl Radical: Cleavage of the C-O bond in the ethoxy group can lead to the loss of an ethyl radical (•CH₂CH₃), resulting in an ion at m/z 267.

-

Loss of an Ethoxy Radical: Cleavage of the Si-O bond can result in the loss of an ethoxy radical (•OCH₂CH₃), leading to an ion at m/z 251.

-

Siloxane Backbone Cleavage and Rearrangement: The Si-O-Si bonds are prone to cleavage and rearrangement, leading to a series of characteristic siloxane fragment ions. This can result in the formation of cyclic siloxane fragments.

-

Loss of Methane: The loss of a methyl radical (•CH₃) from various fragment ions is also a common fragmentation pathway.

Diagram 2: Simplified Fragmentation Pathway

The mass spectrum of diethoxydimethylsilane shows a base peak at m/z 133, corresponding to the loss of a methyl group, and other significant fragments resulting from the loss of ethoxy and ethyl groups, providing a model for the fragmentation of the terminal units of the target molecule.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 15 ppm, centered around 5 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 250 ppm, centered around 100 ppm.

-

A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

FTIR Spectroscopy

-

Sample Preparation: As the compound is a liquid, the spectrum can be acquired neat.

-

Attenuated Total Reflectance (ATR-FTIR):

-

Place a small drop of the sample directly onto the ATR crystal.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a Gas Chromatography (GC-MS) system for separation from any potential impurities.

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-400 to detect the parent ion and expected fragment ions.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the key spectroscopic features of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. By leveraging fundamental principles and data from close structural analogs, we have established a reliable spectroscopic profile for this important siloxane oligomer. The predicted NMR, FTIR, and Mass Spectra, along with the provided rationales and experimental protocols, offer a valuable resource for the identification, characterization, and quality control of this compound in both research and industrial settings.

References

-

Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

-

ResearchGate. FTIR frequencies of the Si-O stretching vibration, for N series () and.... [Link]

-

NIST. Silane, diethoxydimethyl-. [Link]

-

NIST. Silane, diethoxydimethyl-. [Link]

-

ResearchGate. Infrared spectroscopy study of silicone oil C-Si stretching vibration. [Link]

-

PMC. Mass Spectrometry of Synthetic Polysiloxanes: From Linear Models to Plasma Polymer Networks. [Link]

-

PubChem. 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. [Link]

Sources

- 1. Dimethyldimethoxysilane(1112-39-6) 1H NMR spectrum [chemicalbook.com]

- 2. Diethoxydimethylsilane(78-62-6) 1H NMR spectrum [chemicalbook.com]

- 3. Diethoxymethylsilane(2031-62-1) 13C NMR spectrum [chemicalbook.com]

- 4. Diethoxymethylsilane(2031-62-1) 1H NMR spectrum [chemicalbook.com]

- 5. theses.fr [theses.fr]

- 6. Silane, diethoxydimethyl- [webbook.nist.gov]

- 7. Mass Spectrometry of Synthetic Polysiloxanes: From Linear Models to Plasma Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Silane, diethoxydimethyl- [webbook.nist.gov]

An In-depth Technical Guide to the Thermal Stability and Degradation of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane

Foreword: Navigating the Thermal Landscape of Alkoxy-Substituted Siloxanes

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical resource on the thermal stability and degradation profile of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. In the realm of advanced materials and pharmaceutical formulations, a profound understanding of a compound's behavior under thermal stress is not merely academic—it is a cornerstone of product performance, safety, and regulatory compliance. While direct, extensive literature on this specific trisiloxane is nascent, the principles governing the broader family of alkoxy-substituted siloxanes provide a robust framework for predicting its thermal characteristics. This guide synthesizes established knowledge of siloxane chemistry with proven analytical methodologies to offer a predictive yet scientifically rigorous exploration of this promising compound. We will delve into the anticipated thermal stability, the likely degradation pathways, and the state-of-the-art techniques for empirical validation. Our approach is grounded in the causality of molecular structure and the self-validating nature of meticulous experimental design, empowering you to confidently assess and harness the properties of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane in your applications.

Molecular Architecture and Predicted Thermal Resilience

1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is a linear siloxane characterized by a backbone of three silicon atoms interconnected by oxygen atoms, with methyl and ethoxy groups attached to the terminal silicon atoms. The inherent strength of the silicon-oxygen (Si-O) bond imparts exceptional thermal stability to polysiloxanes as a class of materials.[1] However, the presence of ethoxy (CH₃CH₂O-) functional groups introduces unique considerations for its thermal and hydrolytic stability.

The primary degradation pathway for polysiloxanes in an inert atmosphere is depolymerization, which leads to the formation of volatile cyclic oligomers.[1] In the presence of oxygen, the degradation mechanism is more intricate, involving radical-induced chain scission and oxidation of the organic side groups.[1] For 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane, the ethoxy groups are susceptible to hydrolysis, particularly at elevated temperatures in the presence of moisture, which can catalyze further condensation or rearrangement reactions.[2][3][4]

The anticipated thermal stability of this compound is expected to be high, with significant decomposition likely occurring at temperatures well above 200°C. The methyl groups are generally stable, while the ethoxy groups represent the more reactive sites on the molecule under thermal stress.

Characterizing Thermal Stability: A Methodological Blueprint

A comprehensive evaluation of the thermal stability of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane necessitates a multi-faceted analytical approach. The following experimental protocols are designed to provide a thorough understanding of the material's behavior as a function of temperature.

Thermogravimetric Analysis (TGA): The Cornerstone of Stability Assessment

Thermogravimetric Analysis (TGA) is the primary technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[5]

Experimental Protocol for TGA:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass. A clean, inert sample pan (typically platinum or alumina) should be used.

-

Sample Preparation: Accurately weigh 5-10 mg of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane into the TGA pan.

-

Atmosphere Selection:

-

Inert Atmosphere (Nitrogen or Argon): To study the intrinsic thermal degradation, a high-purity inert gas should be purged through the furnace at a constant flow rate (e.g., 20-50 mL/min).

-

Oxidative Atmosphere (Air): To investigate thermo-oxidative stability, synthetic air is used as the purge gas at a similar flow rate.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30°C for 5 minutes.

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature of 800°C.[6]

-

-

Data Analysis:

-

TGA Curve: Plot the percentage of initial mass versus temperature.

-

Derivative Thermogravimetry (DTG) Curve: Plot the rate of mass loss versus temperature. This curve's peaks indicate the temperatures of maximum decomposition rates.

-

Key Parameters: Determine the onset temperature of decomposition (Tonset), and the temperatures at 5% (T₅) and 10% (T₁₀) mass loss as indicators of initial degradation. The residual mass at the end of the experiment should also be noted.[7]

-

Logical Workflow for TGA Experiment

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time, providing information on thermal transitions such as melting, crystallization, and glass transitions.[8] For 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane, DSC can also detect exothermic decomposition events.

Experimental Protocol for DSC:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Hermetically seal 2-5 mg of the liquid sample in an aluminum DSC pan. An empty, sealed pan will be used as a reference.

-

Atmosphere: Purge the DSC cell with a high-purity inert gas like nitrogen (flow rate of 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., -50°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond the expected decomposition, as determined by TGA (e.g., 500°C).

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks (melting) and exothermic peaks (decomposition).

-

Determine the onset temperature and peak temperature for any observed transitions.

-

Evolved Gas Analysis (EGA): Identifying Degradation Products

To identify the volatile products generated during thermal decomposition, TGA can be coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR). This provides real-time analysis of the gases evolved from the sample as it is heated.

Experimental Protocol for TGA-MS:

-

Instrumentation: A TGA instrument is connected to a mass spectrometer via a heated transfer line.

-

TGA Method: Follow the TGA protocol as described in section 2.1, using an inert atmosphere (Helium is often preferred for MS interfacing).

-

MS Parameters:

-

Set the MS to scan a relevant mass-to-charge (m/z) range (e.g., 10-500 amu).

-

Monitor specific ion currents corresponding to expected fragments of siloxanes, ethanol, water, and hydrocarbons.

-

-

Data Analysis: Correlate the mass loss events observed in the TGA curve with the evolution of specific molecular fragments detected by the MS. This allows for the identification of the degradation products at different temperatures.

Anticipated Degradation Pathways

Based on the chemistry of related alkoxy-siloxanes, two primary degradation pathways are anticipated for 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane, depending on the atmosphere.

Inert Atmosphere: Depolymerization and Rearrangement

In the absence of oxygen, the dominant degradation mechanism is expected to be an intramolecular rearrangement, often referred to as a "back-biting" reaction, leading to the formation of volatile cyclic siloxanes.[9] The presence of ethoxy groups may also lead to the elimination of ethanol and subsequent condensation reactions at higher temperatures.

Proposed Degradation Pathway in Inert Atmosphere

Oxidative Atmosphere: Radical-Induced Scission

In the presence of air, the degradation is expected to initiate at lower temperatures.[7] The process will likely involve the formation of free radicals, leading to the oxidation of the methyl and ethoxy groups. This results in chain scission and the formation of a variety of smaller molecules, including formaldehyde, water, carbon dioxide, and ultimately, a silica-like residue.

Summary of Predicted Thermal Properties

While experimental data for 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is not yet prevalent, we can extrapolate from the behavior of similar siloxane structures to provide a predictive summary of its thermal properties.

| Property | Predicted Behavior | Rationale |

| Onset of Decomposition (Tonset) in N₂ | > 300°C | Based on the high bond energy of the Si-O backbone, typical for siloxanes.[1] |

| Onset of Decomposition (Tonset) in Air | < 300°C | Oxidative degradation of organic side chains initiates at lower temperatures.[7] |

| Primary Degradation Products (N₂) ** | Cyclic siloxanes, ethanol | Intramolecular rearrangement and elimination are common pathways for similar compounds.[9] |

| Primary Degradation Products (Air) | CO₂, H₂O, formaldehyde, silica | Oxidation of methyl and ethoxy groups. |

| Residue at 800°C (N₂) ** | Low | Degradation primarily forms volatile products. |

| Residue at 800°C (Air) | High (Silica) | Oxidation leads to the formation of a stable inorganic residue. |

Conclusion and Future Perspectives

This technical guide provides a scientifically grounded framework for understanding and evaluating the thermal stability and degradation of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. While predictive in nature, the methodologies and mechanistic insights presented are based on the well-established principles of siloxane chemistry. For researchers and developers, the protocols outlined herein offer a clear path to generating empirical data that will be crucial for the successful application of this compound. Future studies employing the techniques described, particularly TGA-MS, will be invaluable in precisely identifying the degradation products and elucidating the kinetic parameters of the decomposition reactions. Such data will not only validate the predictions made in this guide but also enable the fine-tuning of formulations and processes to maximize the performance and longevity of materials incorporating this versatile siloxane.

References

-

Experimental processes of the hydrolysis and condensation of ethoxyoligosiloxanes. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Thermal analysis of organically modified siloxane melting gels. (2011). CUNY Academic Works. Retrieved January 13, 2026, from [Link]

-

Combined TGA-MS kinetic analysis of multistep processes. Thermal decomposition and ceramification of polysilazane and polysiloxane preceramic polymers. (2015). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

-

Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. (2023). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. (2023). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Principles of Hydrolysis and Condensation Reaction of Alkoxysilanes. (n.d.). Publikationen der UdS. Retrieved January 13, 2026, from [Link]

-

What is the thermal stability of Methyl silicone oil? (2025). Deep Sea. Retrieved January 13, 2026, from [Link]

-

Thermal Characterization of Silicone. (2023). NETZSCH Analyzing & Testing. Retrieved January 13, 2026, from [Link]

-

Effect of segment structure of monotrimethoxysilylethyl-terminated asymmetric polysiloxanes on the thermal management performanc. (2024). ScienceDirect. Retrieved January 13, 2026, from [Link]

-

Rapid Screening & Comparison Analysis of Commercial Silicone in 3D Printing Elastomers Using EGA-MS. (2021). Quantum Analytics. Retrieved January 13, 2026, from [Link]

-

TGA curves for various silanized SN. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Pyrolysis-gas chromatography/mass spectrometry for the forensic fingerprinting of silicone engineering elastomers. (2020). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Bluesil FLD 550 HT Silicone Oil as Heat Transfer Fluid for Power Plant Applications: Thermal Stability Properties. (2018). MDPI. Retrieved January 13, 2026, from [Link]

-

Pyrolysis–gas chromatography–mass spectrometry. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

-

Pyrolysis Gas Chromatography-Mass Spectrometry. (n.d.). Environmental Molecular Sciences Laboratory. Retrieved January 13, 2026, from [Link]

-

Determination of Cure Kinetics of Liquid Silicone Rubber Using DSC Data. (2021). SPE. Retrieved January 13, 2026, from [Link]

-

Thermal behaviour of medical grade silicone oils. (1997). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Effects of Temperature and Solvent on the Hydrolysis of Alkoxysilane under Alkaline Conditions. (2020). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Kinetic Study of Thermal Degradation of Polydimethylsiloxane: The Effect of Molecular Weight on Thermal Stability in Inert Atmosphere. (2015). Prime Scholars. Retrieved January 13, 2026, from [Link]

-

Innovative Pyrolysis GC-MS Techniques with Eugene Oga. (2025). YouTube. Retrieved January 13, 2026, from [Link]

-

Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. (n.d.). NC State University Libraries. Retrieved January 13, 2026, from [Link]

-

Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. (2019). ACS Publications. Retrieved January 13, 2026, from [Link]

-

Siloxane-Based Polymers. (2018). MDPI. Retrieved January 13, 2026, from [Link]

-

The Thermal Degradation Behaviour of a Series of Siloxane Copolymers - a Study by Thermal Volatilisation Analysis. (2010). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Thermal polydimethylsiloxane degradation. Part 2. The degradation mechanisms. (2002). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Thermal polydimethylsiloxane degradation. Part 2. The degradation mechanisms. (2002). Polymer. Retrieved January 13, 2026, from [Link]

-

Diethoxydimethylsilane. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 5. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 6. ch.hznu.edu.cn [ch.hznu.edu.cn]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. researchgate.net [researchgate.net]

Solubility Profile of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane: A Methodological and Predictive Analysis

An In-depth Technical Guide for the Scientific Professional

Abstract

1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is a linear siloxane fluid with significant potential across diverse industries, including pharmaceuticals, medical devices, and advanced materials. Its utility is often dictated by its interaction with various media, making a thorough understanding of its solubility in organic solvents a critical prerequisite for formulation development, reaction engineering, and purification processes. This guide provides a comprehensive analysis of the molecular characteristics governing the solubility of this compound. In the absence of extensive public solubility data, we present a predictive framework based on its physicochemical properties and establish a rigorous, validated experimental protocol for its quantitative determination. This document is intended to empower researchers and drug development professionals to precisely characterize and leverage the solubility of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane in their specific applications.

Introduction: The Molecular Architecture and Its Significance

1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane (CAS No. 17928-13-1) is an organosilicon compound featuring a trisiloxane backbone—a chain of alternating silicon and oxygen atoms. This backbone is decorated with methyl groups, and the chain is terminated with ethoxy groups. This unique hybrid structure imparts a combination of properties: the flexibility and low surface tension characteristic of silicones, along with the chemical reactivity afforded by the terminal ethoxy functionalities.

Its biocompatibility and ability to form stable emulsions make it a candidate for use in drug delivery systems and medical devices. Furthermore, it serves as a versatile building block in the synthesis of advanced silicone polymers. A fundamental understanding of its solubility is paramount for any application, as it governs solvent selection for formulation, reaction chemistry, and purification.

Physicochemical Profile and Predicted Solubility Behavior

The solubility of a compound is dictated by its intermolecular interactions with the solvent. The principle of "like dissolves like" provides a foundational predictive tool. The molecular structure of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane—with its largely nonpolar core and moderately polar end-groups—suggests a nuanced solubility profile.

| Property | Value | Source |

| CAS Number | 17928-13-1 | |

| Molecular Formula | C10H28O4Si3 | |

| Molecular Weight | 296.58 g/mol | |

| Appearance | Clear, odorless liquid | |

| Density | ~0.912 g/mL at 25 °C | |

| Boiling Point | ~56 °C | |

| Melting Point | -126 °C | |

| Refractive Index | ~1.3889 |

Structural Analysis and Solubility Prediction:

-

Nonpolar Character: The dominant Si-O-Si backbone and the six methyl (-CH3) groups create a molecule that is predominantly nonpolar and lipophilic. This structure suggests high solubility in nonpolar and weakly polar organic solvents.

-

Polar Character: The two terminal ethoxy (-O-CH2CH3) groups introduce localized polarity and the potential for weak hydrogen bonding. This feature may impart partial or limited solubility in more polar solvents, a characteristic not as pronounced in fully methylated siloxanes like hexamethyldisiloxane, which exhibit lower solubility in polar solvents.

Based on this analysis, we can predict the following solubility trends:

-

High Solubility Expected: In nonpolar aliphatic and aromatic hydrocarbons (e.g., hexane, toluene), chlorinated solvents (e.g., dichloromethane), and ethers (e.g., diethyl ether, THF).

-

Moderate to Good Solubility Expected: In ketones (e.g., acetone, methyl ethyl ketone) and esters (e.g., ethyl acetate), where the ethoxy groups can interact favorably.

-

Low to Very Low Solubility Expected: In highly polar protic solvents such as water, methanol, and ethanol. Siloxanes are generally characterized by low water solubility.

The logical relationship between solvent type and expected solubility is visualized below.

Caption: Predicted solubility based on solvent polarity.

A Self-Validating Protocol for Quantitative Solubility Determination

To move from prediction to precise quantification, a robust experimental methodology is required. The following protocol describes an isothermal equilibrium method coupled with gas chromatography (GC) analysis, a standard approach for determining the solubility of volatile and semi-volatile compounds.

Experimental Rationale:

The core principle is to create a saturated solution at a constant temperature, allow it to reach thermodynamic equilibrium, separate the excess solute, and then accurately measure the concentration of the dissolved solute in the supernatant. Gas chromatography is selected for quantification due to its high sensitivity and specificity for analyzing siloxanes.

Workflow Diagram:

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology:

-

Materials and Reagents:

-

1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane (purity >97%)

-

Organic solvents (analytical grade)

-

Internal standard (e.g., n-dodecane, tetradecane)

-

Class A volumetric flasks and pipettes

-

20 mL glass vials with PTFE-lined screw caps

-

Thermostatic agitator (shaking incubator or water bath)

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of the siloxane in a highly miscible solvent (e.g., hexane).

-

Perform serial dilutions to create a set of at least five calibration standards spanning the expected concentration range.

-

Spike each standard with a fixed concentration of the internal standard. This is a self-validating step, as the consistency of the internal standard's signal across runs confirms injection accuracy.

-

-

Equilibration Procedure:

-

Add approximately 5 mL of the selected organic solvent to a 20 mL vial.

-

Add the siloxane dropwise until a persistent, distinct second phase (undissolved liquid) is observed, ensuring an excess of solute.

-

Securely cap the vial and place it in the thermostatic agitator set to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the mixture for a minimum of 24 hours. Causality: This extended period is crucial to ensure the system reaches true thermodynamic equilibrium, preventing underestimation of the solubility.

-

-

Sample Preparation and Analysis:

-

After

-

An In-depth Technical Guide on the Molecular Structure and Conformation of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane. As a member of the siloxane family, this compound is of interest for its potential applications in materials science and as a building block in synthetic chemistry. This document will delve into the intricacies of its three-dimensional structure, the flexibility of its siloxane backbone, and the rotational possibilities of its ethoxy groups. Furthermore, this guide will present a plausible synthetic route and detail the analytical techniques crucial for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended to be a valuable resource for researchers and professionals working with or developing siloxane-based materials.

Introduction

1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane, with the chemical formula C10H28O4Si3, is a linear siloxane oligomer terminated with ethoxy groups.[1] Siloxanes, characterized by a backbone of alternating silicon and oxygen atoms (Si-O-Si), are known for their unique properties such as high thermal stability, low surface tension, and biocompatibility. The specific properties of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane are influenced by its molecular weight, the presence of the terminal ethoxy groups, and, significantly, its molecular structure and conformational flexibility. Understanding these aspects is paramount for predicting its behavior in various applications and for designing new materials with tailored properties.

Molecular Structure

The fundamental structure of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane consists of a central trisiloxane core with methyl groups attached to each silicon atom and ethoxy groups at the terminal silicon atoms.

| Property | Value | Source |

| Molecular Formula | C10H28O4Si3 | [1] |

| Molecular Weight | 296.58 g/mol | [1] |

| CAS Number | 17928-13-1 | [1] |

| IUPAC Name | bis[[ethoxy(dimethyl)silyl]oxy]-dimethylsilane | [1] |

| Synonyms | 1,5-diethoxyhexamethyltrisiloxane, bis[[ethoxy(dimethyl)silyl]oxy]-dimethyl-silane | [1] |

| Density | 0.91 g/mL | [2] |

| Boiling Point | 56 °C at 1 mmHg | [2] |

Below is a 2D representation of the molecular structure:

Synthesis

A plausible synthetic route to 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane involves the reaction of 1,5-dichloro-1,1,3,3,5,5-hexamethyltrisiloxane with ethanol in the presence of a base to neutralize the HCl byproduct.

Reaction: (CH₃)₂Si(Cl)OSi(CH₃)₂OSi(Cl)(CH₃)₂ + 2 CH₃CH₂OH + 2 B → (CH₃)₂Si(OCH₂CH₃)OSi(CH₃)₂OSi(OCH₂CH₃)(CH₃)₂ + 2 B·HCl (where B is a non-nucleophilic base, e.g., pyridine or triethylamine)

Experimental Protocol: Synthesis

-

Reaction Setup: A flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of 1,5-dichloro-1,1,3,3,5,5-hexamethyltrisiloxane in a suitable anhydrous solvent (e.g., diethyl ether or toluene).

-

Addition of Reagents: A solution of absolute ethanol and a slight excess of a non-nucleophilic base (e.g., pyridine) in the same solvent is added dropwise to the stirred solution of the dichlorotrisiloxane at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: The reaction mixture is filtered to remove the precipitated base hydrochloride salt. The filtrate is then washed sequentially with dilute acid (e.g., 1 M HCl) to remove excess base, a saturated aqueous solution of sodium bicarbonate, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane.

Characterization

A comprehensive characterization of the synthesized 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is essential to confirm its structure and purity. This involves a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organosilicon compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons on the silicon atoms and the methylene and methyl protons of the ethoxy groups. The chemical shifts (δ) in CDCl₃ are predicted to be around:

-

0.05-0.20 ppm (singlets, Si-CH₃)

-

1.15-1.25 ppm (triplet, O-CH₂-CH₃)

-

3.60-3.75 ppm (quartet, O-CH₂-CH₃)

-

-

¹³C NMR: The carbon NMR spectrum will show signals for the methyl carbons attached to silicon and the two distinct carbons of the ethoxy groups.

-

²⁹Si NMR: The silicon NMR spectrum is particularly informative for siloxanes. Two distinct silicon environments are expected: the central silicon atom and the two equivalent terminal silicon atoms. Based on data for similar structures, the chemical shifts are expected in the range of -15 to -25 ppm for the central silicon and -5 to -15 ppm for the terminal silicon atoms. [3][4]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 2970-2900 | C-H stretching (methyl and methylene) |

| 1260 | Si-CH₃ symmetric deformation |

| 1100-1000 | Si-O-Si asymmetric stretching (strong, broad) |

| ~1080 | C-O stretching |

| 840-800 | Si-C stretching and CH₃ rocking on Si |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for assessing the purity of the compound and confirming its molecular weight. [5][6][7]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: A dilute solution of the purified product is prepared in a volatile organic solvent such as hexane or dichloromethane.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: The retention time of the main peak will indicate the volatility of the compound. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns of siloxanes, such as the loss of methyl and ethoxy groups.

Sources

- 1. 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane | C10H28O4Si3 | CID 14250037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]

- 7. scientificspectator.com [scientificspectator.com]

A Comprehensive Technical Review of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane: Synthesis, Properties, and Applications

This in-depth technical guide provides a comprehensive literature review of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane, a versatile organosilicon compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes current knowledge on its synthesis, physicochemical properties, and diverse applications. The content is structured to provide not only factual data but also expert insights into the practical application and scientific principles governing the utility of this unique trisiloxane.

Introduction to a Multifunctional Siloxane

1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is a linear siloxane oligomer characterized by a backbone of three silicon atoms interconnected by oxygen atoms, with methyl groups attached to each silicon and terminal ethoxy groups.[1] This structure imparts a unique combination of properties, including the flexibility and thermal stability of the siloxane backbone, and the reactivity of the terminal ethoxy groups. These reactive sites are key to its utility, allowing it to act as a valuable precursor in the synthesis of more complex silicone-based materials and as a surface modifying agent.[2]

The core value of this compound lies in its ability to undergo hydrolysis and condensation reactions, a cornerstone of sol-gel chemistry.[3] This reactivity enables the formation of stable siloxane bonds (Si-O-Si) with hydroxyl-rich surfaces, making it an effective agent for altering the surface properties of various substrates.[4] Furthermore, its defined chain length and functionality make it a useful building block in the controlled synthesis of polysiloxanes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is essential for its effective application. The following table summarizes key computed and experimentally available data.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₈O₄Si₃ | [1] |

| Molecular Weight | 296.58 g/mol | [1] |

| CAS Number | 17928-13-1 | [1] |

| IUPAC Name | bis[[ethoxy(dimethyl)silyl]oxy]-dimethylsilane | [1] |

| Boiling Point | Data not explicitly found, but related to viscosity | [1] |

| Viscosity | Data not explicitly found, but is a measurable property | [1] |

Synthesis and Reaction Mechanisms

While a specific, detailed synthesis protocol for 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is not extensively documented in readily available literature, its synthesis can be inferred from established methods for preparing similar alkoxysiloxanes. A common approach involves the controlled reaction of a corresponding chlorosiloxane with ethanol.

A plausible synthetic route would be the ethanolysis of 1,5-dichloro-1,1,3,3,5,5-hexamethyltrisiloxane. This reaction would proceed via nucleophilic substitution at the silicon center, with the ethoxy group from ethanol replacing the chlorine atom. A base, such as a tertiary amine, is typically used to scavenge the HCl byproduct.

Caption: General mechanism of hydrolysis and condensation of alkoxysilanes.

Applications in Research and Industry

The versatile nature of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane lends itself to a variety of applications, primarily driven by the reactivity of its ethoxy groups.

Surface Modification

One of the most significant applications of this compound is in surface modification. By reacting with surface hydroxyl groups on substrates like glass, silica, and metal oxides, it can form a durable, covalently bonded siloxane layer. [4][5]This modification can be used to impart a range of properties, including:

-

Hydrophobicity: The methyl groups of the siloxane backbone create a low-energy surface that repels water.

-

Improved Adhesion: The siloxane can act as a coupling agent, promoting adhesion between organic polymers and inorganic substrates. [2]* Biocompatibility: Surface modification with siloxanes can be used to create biocompatible coatings for medical devices.

Precursor in Polymer Synthesis

1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane serves as a valuable building block in the synthesis of well-defined silicone polymers. Its difunctional nature allows for the formation of linear polysiloxanes through controlled hydrolysis and condensation reactions. This is particularly useful in creating polymers with specific molecular weights and properties.

Sol-Gel Processes

The compound is a key precursor in sol-gel processes for creating silica-based materials. [3]By carefully controlling the reaction conditions (e.g., pH, water content, solvent), it is possible to produce materials with tailored porosity, surface area, and mechanical properties. These materials find use in catalysis, chromatography, and as coatings.

Experimental Protocols

General Protocol for Surface Silylation

Objective: To create a hydrophobic siloxane layer on a hydroxyl-rich surface (e.g., glass slide).

Materials:

-

Substrate (e.g., glass microscope slides)

-